molecular formula C25H24N4O5 B2749150 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide CAS No. 941989-91-9

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2749150
CAS No.: 941989-91-9
M. Wt: 460.49
InChI Key: MPLJWGSAMAPAEA-UHFFFAOYSA-N
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Description

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound of interest has been explored in various synthetic pathways and characterized through techniques such as 1H-NMR, MASS, and IR Spectroscopy. For instance, derivatives including 1, 4-bis-(furan-2-yl-carbonl) piperazine have been synthesized, providing a basis for further antibacterial activity studies. These derivatives have shown promise in inhibiting various bacteria strains, indicating potent antibacterial properties when compared to standard drugs like ciprofloxacin (Kumar, Rajnish, & Mazumdar, 2021).

Antibacterial Activity

The antibacterial activity of compounds derived from the chemical structure of interest has been a significant area of study. Research has focused on evaluating these compounds against a panel of Gram-positive and Gram-negative bacteria. Findings suggest that modifications in the chemical structure can lead to variations in antibacterial efficacy, offering potential for the development of new antibacterial agents (Foroumadi et al., 2007).

Anticancer Activity

Investigations into the anticancer properties of derivatives related to the chemical compound have been conducted. Specific derivatives have demonstrated selectivity towards non-small cell lung and CNS cancer cell lines, highlighting their potential as targeted anticancer agents. This area of research is particularly promising, offering pathways for the development of novel anticancer therapies (Berest et al., 2011).

Anti-inflammatory and Inotropic Activities

Studies have also explored the anti-inflammatory and positive inotropic activities of related compounds. For example, derivatives have shown significant anti-inflammatory properties in vivo, indicating potential for the treatment of inflammation-related disorders. Additionally, some compounds have exhibited positive inotropic activity, suggesting applications in cardiovascular disease treatment (Smits et al., 2008).

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c30-23(26-16-19-5-2-14-32-19)17-34-20-6-1-4-18-8-9-22(27-24(18)20)28-10-12-29(13-11-28)25(31)21-7-3-15-33-21/h1-9,14-15H,10-13,16-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLJWGSAMAPAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CO4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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